
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an ethoxymethylidene group attached to a tetrahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of ethyl formate with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Ethyl-substituted tetrahydronaphthalenones
Substitution: Various substituted tetrahydronaphthalenones depending on the nucleophile used
Scientific Research Applications
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity or interfere with metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Diethyl 2-ethoxymethylidenemalonate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.
Ethyl 2-ethoxymethylidenecyanoacetate: Similar in structure and reactivity, used in the synthesis of heterocycles.
Uniqueness
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalenone core, which provides a rigid and stable framework for various chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2E)-2-(ethoxymethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChI Key |
UOUDXZCQRGPBPX-PKNBQFBNSA-N |
Isomeric SMILES |
CCO/C=C/1\CCC2=CC=CC=C2C1=O |
Canonical SMILES |
CCOC=C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


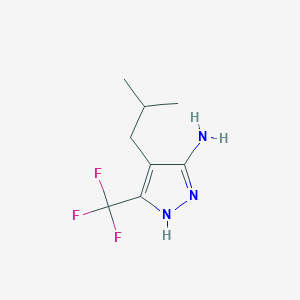

![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
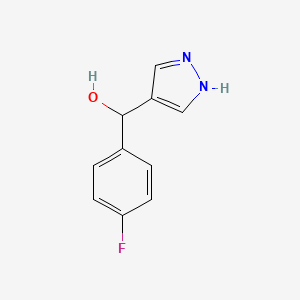
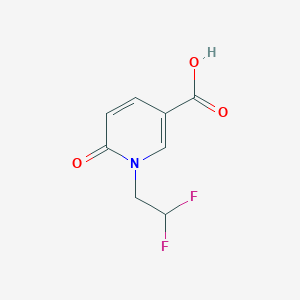
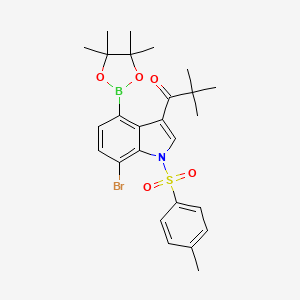
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
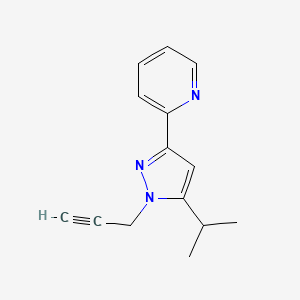
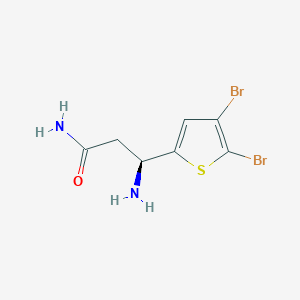
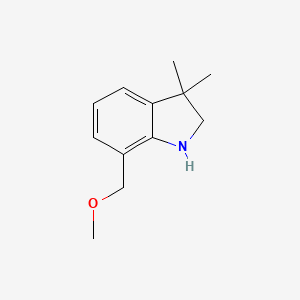
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


